2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol
CAS No.: 1133-00-2
Cat. No.: VC8208668
Molecular Formula: C12H23NO
Molecular Weight: 197.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1133-00-2 |
|---|---|
| Molecular Formula | C12H23NO |
| Molecular Weight | 197.32 |
| IUPAC Name | 2-(3-azaspiro[5.5]undecan-3-yl)ethanol |
| Standard InChI | InChI=1S/C12H23NO/c14-11-10-13-8-6-12(7-9-13)4-2-1-3-5-12/h14H,1-11H2 |
| Standard InChI Key | VACBAZWHUAEDHW-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)CCN(CC2)CCO |
| Canonical SMILES | C1CCC2(CC1)CCN(CC2)CCO |
Introduction
2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol is a chemical compound characterized by its unique spirocyclic structure, which includes both amine and hydroxyl functional groups. This compound is classified as an amine alcohol, with a molecular formula of C12H23NO and a molecular weight of approximately 197.32 g/mol . The spirocyclic framework contributes to its distinct chemical properties and potential applications in medicinal chemistry and materials science.
Synthesis of 2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol
The synthesis of this compound typically involves the reaction of a spirocyclic amine with an appropriate alkylating agent, such as ethylene oxide. Continuous flow reactors may be used in industrial settings to ensure consistent quality and yield. Catalysts can enhance reaction efficiency, while purification methods like distillation or chromatography are employed to achieve high purity levels.
Biological Significance and Applications
The spirocyclic structure of 2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol enhances its binding affinity and specificity towards certain biological targets, making it relevant in pharmacological studies. The compound's ability to interact with biological molecules through hydrogen bonding, facilitated by its hydroxyl group, can influence various biological pathways.
Availability and Commercial Status
2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol is available from various chemical suppliers, although some sources indicate that it may be discontinued or require special inquiries for similar products . The compound is intended for laboratory use, and inquiries about other uses should be directed to the suppliers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume